

Application Note and Protocol: Synthesis of 2,4,6-Trimethylnitrobenzene (Nitromesitylene)

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Compound of Interest

Compound Name: 2,4,6-Trimethylaniline

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Audience: Researchers, scientists, and drug development professionals.

Introduction The nitration of mesitylene (1,3,5-trimethylbenzene) is a classic example of an electrophilic aromatic substitution reaction. Due to the high symmetry of the mesitylene molecule and the activating effect of the three methyl groups, nitration proceeds regioselectively to yield 2,4,6-trimethylnitrobenzene, also known as nitromesitylene[1]. This compound serves as a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals[2][3]. The reaction is typically achieved using a potent nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in the presence of acetic anhydride[1][4]. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of by-products[1]. This document provides a detailed protocol for the synthesis of nitromesitylene using fuming nitric acid with acetic anhydride and acetic acid.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses[4].

1. Materials and Equipment

- Reagents:
 - Mesitylene (C₉H₁₂)

- Acetic Anhydride ($(\text{CH}_3\text{CO})_2\text{O}$)
- Fuming Nitric Acid (HNO_3 , sp. gr. 1.51)
- Glacial Acetic Acid (CH_3COOH)
- Ether (C_2H_5)₂O
- 10-15% Sodium Hydroxide (NaOH) solution
- Sodium Chloride (NaCl)
- Methyl Alcohol (CH_3OH)
- Ice
- Equipment:
 - 500-mL three-necked, round-bottomed flask
 - Mechanical stirrer
 - Dropping funnel
 - Thermometer
 - Ice-water bath and ice-salt bath
 - Water bath
 - Separatory funnel
 - Distillation apparatus (steam and simple)
 - Büchner funnel and filter flask

2. Safety Precautions

- **Hazardous Chemicals:** Fuming nitric acid is extremely corrosive and a strong oxidizing agent. Acetic anhydride is corrosive and lachrymatory. Mesitylene and ether are flammable. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- **Exothermic Reaction:** The nitration reaction is highly exothermic. The addition of nitric acid must be slow and controlled, with efficient cooling to maintain the specified temperature range. Adding the nitric acid too rapidly can lead to an explosive reaction[4].
- **Ventilation:** All procedures should be performed in a well-ventilated fume hood.

3. Reaction Procedure

- **Reactant Setup:** In a 500-mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 40 g (0.333 mole) of mesitylene and 60 g (55.5 cc) of acetic anhydride[4].
- **Cooling:** Cool the flask in an ice-water bath until the temperature of the mixture is below 10°C[4].
- **Preparation of Nitrating Mixture:** In a separate beaker, carefully prepare a solution of 31.5 g (20.8 cc, 0.5 mole) of fuming nitric acid (sp. gr. 1.51) in 20 g (19.1 cc) of glacial acetic acid and 20 g (18.5 cc) of acetic anhydride. Caution: This mixing should be done carefully in an ice-salt bath, keeping the temperature below 20°C[4].
- **Nitrating Agent Addition:** Add the prepared nitrating mixture to the stirred mesitylene solution via the dropping funnel over a period of approximately 40 minutes. During the addition, the temperature of the reaction mixture must be maintained between 15°C and 20°C using the ice-water bath[4].
- **Reaction Completion:** After the addition is complete, remove the ice bath and warm the flask on a water bath to 50°C, with shaking. Maintain this temperature for ten minutes[4].

4. Work-up and Purification

- **Quenching:** Cool the reaction mixture and pour it slowly into 800 cc of ice water with vigorous stirring[4].

- **Salting Out & Extraction:** Add approximately 40 g of sodium chloride to the aqueous mixture to aid separation. Decant the aqueous layer and extract it with 200–250 cc of ether. Combine the ethereal extract with the residual crude nitromesitylene[4].
- **Washing:** Wash the resulting ether solution with three or four 30-cc portions of a 10–15% sodium hydroxide solution, until the aqueous wash is distinctly alkaline[4].
- **Solvent Removal:** Distill the ether from the solution using a steam bath[4].
- **Steam Distillation:** To the residue, add about 150 cc of 10% sodium hydroxide solution and perform a steam distillation. Continue until the distillate is clear and free of oily drops, which typically requires about three hours and collects around 1.5 L of distillate[4].
- **Isolation:** The nitromesitylene will settle at the bottom of the distillate. Decant the water. Dissolve the product in 30 cc of ether[4].
- **Final Distillation:** Transfer the ethereal solution to a distillation flask. After removing the ether on a steam bath, distill the yellow residue using a free flame. Collect the fraction that distills between 243–250°C. The distillate, weighing about 47 g, will solidify upon cooling[4].
- **Recrystallization:** For further purification, dissolve the yellow crystalline product in 25 cc of commercial methyl alcohol. Cool the solution in an ice-salt bath with stirring to induce crystallization. Filter the purified crystals using a Büchner funnel and wash them twice with 5-cc portions of cold methyl alcohol[4]. The final product should be light yellow prismatic crystals with a melting point of 41-44°C[5].

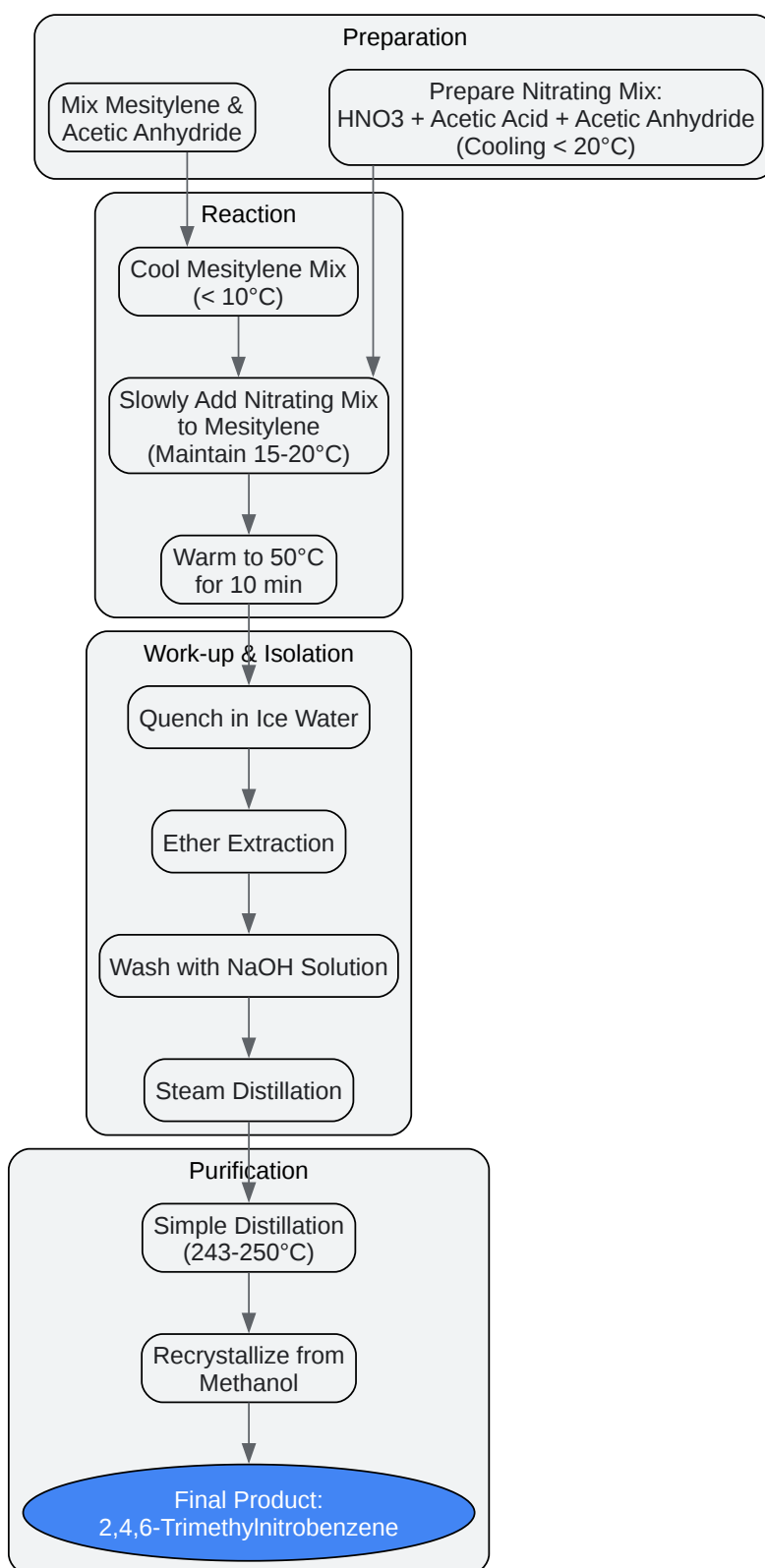
Data Presentation

The following table summarizes the quantitative data for the described protocol.

Parameter	Value	Reference
Reactants		
Mesitylene	40.0 g (0.333 mole)	[4]
Fuming Nitric Acid	31.5 g (0.5 mole)	[4]
Acetic Anhydride	60 g + 20 g (Total 80 g)	[4]
Glacial Acetic Acid	20.0 g	[4]
Reaction Conditions		
Addition Temperature	15–20°C	[4]
Post-addition Temperature	50°C	[4]
Addition Time	~40 minutes	[4]
Post-addition Time	10 minutes	[4]
Product Information		
Product Name	2,4,6-Trimethylnitrobenzene (Nitromesitylene)	
Appearance	Light yellow prismatic crystals	[5]
Crude Yield (Distillate)	~47 g (~85% based on crude weight)	[4]
Boiling Point	243–250°C	[4]
Melting Point (Purified)	41–44°C	[5]

Visual Workflow

The following diagram illustrates the experimental workflow for the synthesis of 2,4,6-trimethylnitrobenzene.



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Caption: Workflow for the synthesis of 2,4,6-trimethylnitrobenzene.

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